molecular formula C15H19F3N2O B2805974 3-(1-pyrrolidinyl)-N-[4-(trifluoromethyl)phenyl]butanamide CAS No. 478077-93-9

3-(1-pyrrolidinyl)-N-[4-(trifluoromethyl)phenyl]butanamide

Cat. No. B2805974
CAS RN: 478077-93-9
M. Wt: 300.325
InChI Key: GWNUICPJXVTDAU-UHFFFAOYSA-N
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Description

The compound “3-(1-pyrrolidinyl)-N-[4-(trifluoromethyl)phenyl]butanamide” is a complex organic molecule. Unfortunately, the exact description of this compound was not found in the retrieved data .


Molecular Structure Analysis

The molecular structure of this compound could not be determined from the retrieved data .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(1-pyrrolidinyl)-N-[4-(trifluoromethyl)phenyl]butanamide” could not be determined from the retrieved data .

Scientific Research Applications

Pyrrolidine in Drug Discovery
Pyrrolidine, a saturated five-membered ring structure with nitrogen heterocycle, is extensively used in medicinal chemistry for designing compounds for disease treatment. Its popularity stems from its ability to efficiently explore pharmacophore space due to sp3-hybridization, contribute to stereochemistry, and increase three-dimensional coverage through "pseudorotation". This review highlights bioactive molecules featuring the pyrrolidine ring, including various derivatives, and discusses their target selectivity, structural activity relationships (SAR), and synthesis strategies. It emphasizes the importance of stereoisomers and spatial orientation of substituents in achieving different biological profiles for drug candidates (Li Petri et al., 2021).

Biologically Significant Pyrimidine Appended Optical Sensors
Pyrimidine derivatives, which can contain heteroatoms like nitrogen, play a crucial role in organic chemistry due to their extensive use in creating optical sensors and their biological applications. This review covers various pyrimidine-based optical sensors developed from 2005 to 2020, highlighting their significance in sensing applications and medicinal utility. The ability of pyrimidine derivatives to form coordination and hydrogen bonds makes them suitable as sensing probes, demonstrating the versatility of nitrogen heterocycles in scientific research (Jindal & Kaur, 2021).

Hybrid Catalysts in Medicinal Chemistry
Hybrid catalysts have shown significant potential in synthesizing medicinally relevant compounds, such as 5H-pyrano[2,3-d]pyrimidine scaffolds, due to their broad synthetic applications and bioavailability. This review article discusses the synthetic pathways for developing substituted pyranopyrimidine derivatives using diverse hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts. It underscores the importance of these catalysts in the development of new compounds with potential therapeutic applications, highlighting the role of pyrrolidine and related nitrogen heterocycles in drug development (Parmar, Vala, & Patel, 2023).

Mechanism of Action

The mechanism of action for this compound is not clear from the retrieved data .

Safety and Hazards

The safety and hazards associated with this compound could not be determined from the retrieved data .

Future Directions

The future directions for the research and application of this compound are not clear from the retrieved data .

properties

IUPAC Name

3-pyrrolidin-1-yl-N-[4-(trifluoromethyl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3N2O/c1-11(20-8-2-3-9-20)10-14(21)19-13-6-4-12(5-7-13)15(16,17)18/h4-7,11H,2-3,8-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWNUICPJXVTDAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC1=CC=C(C=C1)C(F)(F)F)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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